molecular formula C15H18N2O2 B1420341 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile CAS No. 1095101-70-4

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile

Cat. No. B1420341
CAS RN: 1095101-70-4
M. Wt: 258.32 g/mol
InChI Key: FFZFJGGMRBGDOH-UHFFFAOYSA-N
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Description

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a chemical compound with the molecular formula C15H18N2O2 . It has a molecular weight of 258.32 g/mol .


Molecular Structure Analysis

The molecular structure of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile consists of a benzonitrile group attached to a 2-oxopiperidin-1-yl group via a propoxy linker . This structure contributes to its unique chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile are largely determined by its molecular structure. It has a molecular weight of 258.32 g/mol . Other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Drug Discovery

This compound is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly valuable in the design of drugs due to their bioactive properties. “3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile” could be used in the synthesis of novel pharmacological agents, especially where the piperidine moiety is a part of the active core structure.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are extensive, as they are found in various classes of drugs, including analgesics, antipsychotics, and antihistamines . Research into the pharmacological applications of this compound could lead to the development of new therapeutic agents that target specific physiological pathways.

properties

IUPAC Name

3-[3-(2-oxopiperidin-1-yl)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-12-13-5-3-6-14(11-13)19-10-4-9-17-8-2-1-7-15(17)18/h3,5-6,11H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFJGGMRBGDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCOC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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